[(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid
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Overview
Description
[(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid is a complex organic compound featuring a piperidine ring, a cyclopropyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Acetylation: The piperidine ring is then acetylated using acetic anhydride in the presence of a base like pyridine.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a nucleophilic substitution reaction using cyclopropyl bromide.
Formation of the Amino-Acetic Acid Moiety: This step involves the reaction of the intermediate with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a ligand for studying receptor interactions due to its piperidine ring, which is a common motif in many biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity or selectivity, while the amino-acetic acid moiety could influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine itself or N-acetylpiperidine share the piperidine ring but lack the cyclopropyl and amino-acetic acid groups.
Cyclopropyl Amino Acids: Compounds such as cyclopropylglycine have the cyclopropyl group and amino acid functionality but lack the piperidine ring.
Uniqueness
[(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl-cyclopropylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)14-6-4-11(5-7-14)8-15(9-13(17)18)12-2-3-12/h11-12H,2-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHATKYXYDQSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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